5-Trimethylsilyloxy-2-chloropyridine
CAS No.:
Cat. No.: VC13880636
Molecular Formula: C8H12ClNOSi
Molecular Weight: 201.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClNOSi |
|---|---|
| Molecular Weight | 201.72 g/mol |
| IUPAC Name | (6-chloropyridin-3-yl)oxy-trimethylsilane |
| Standard InChI | InChI=1S/C8H12ClNOSi/c1-12(2,3)11-7-4-5-8(9)10-6-7/h4-6H,1-3H3 |
| Standard InChI Key | AMXLLJQTMURLSZ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC1=CN=C(C=C1)Cl |
Introduction
Structural and Physicochemical Properties
The IUPAC name for 5-trimethylsilyloxy-2-chloropyridine is (6-chloropyridin-3-yl)oxy-trimethylsilane, reflecting its substitution pattern. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.72 g/mol |
| Canonical SMILES | CSi(C)OC1=CN=C(C=C1)Cl |
| InChI Key | AMXLLJQTMURLSZ-UHFFFAOYSA-N |
| Boiling Point | Not explicitly reported |
| Solubility | Soluble in organic solvents |
The trimethylsilyloxy group enhances lipophilicity, improving solubility in nonpolar media, while the chlorine atom at the 2-position directs electrophilic substitution reactions to the 4- and 6-positions of the pyridine ring .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The primary synthesis route involves silylation of 2-chloropyridine derivatives under basic conditions. A representative method includes:
-
Substrate Preparation: 2-Chloropyridine or its hydroxylated analog is treated with a trimethylsilylating agent (e.g., trimethylsilyl chloride) in the presence of a base such as triethylamine.
-
Reaction Equation:
This proceeds via nucleophilic attack of the pyridine oxygen on the electrophilic silicon center, followed by deprotonation.
Reactivity and Functionalization
The compound undergoes characteristic reactions:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by amines, alkoxides, or thiols, yielding substituted pyridines .
-
Desilylation: Acidic or aqueous conditions cleave the silyl ether, regenerating the hydroxyl group.
-
Cross-Coupling Reactions: The silyloxy group can act as a directing group in metal-catalyzed couplings, such as Suzuki-Miyaura reactions .
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
5-Trimethylsilyloxy-2-chloropyridine is a precursor to antihistamines and antifungal agents. For example, its derivatives are implicated in the synthesis of pyrithione, a fungicidal agent used in antidandruff shampoos . The silyl group temporarily protects reactive hydroxyl groups during multistep syntheses, enabling precise functionalization .
Agrochemical Development
Chlorinated pyridines are critical in designing insecticides and herbicides. The trimethylsilyloxy moiety improves the bioavailability of agrochemicals by modulating solubility profiles . For instance, 2-chloro-5-(trichloromethyl)pyridine, a structurally related compound, is a key intermediate in nitrapyrin-based soil treatments .
Future Perspectives
Advances in sustainable silylation reagents and catalytic desilylation methods could enhance the utility of this compound in green chemistry . Additionally, structural analogs with fluorinated silyl groups may offer improved metabolic stability for pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume